Boc-D-His-OH, also known as Nα-Boc-D-histidine, is a derivative of the amino acid D-histidine (D-His) [, ]. It is a synthetic molecule commonly used as a building block in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) [, ]. The "Boc" group refers to a tert-butyloxycarbonyl protecting group attached to the amino group (Nα) of the histidine molecule, while "OH" represents the free carboxyl group (COOH) at the other end [].
The significance of Boc-D-His-OH lies in its ability to incorporate the specific D-isomer of histidine into peptides. D-amino acids are mirror images of their L- counterparts and play crucial roles in various biological processes, including bacterial cell wall formation and certain neurotransmitter functions. By utilizing Boc-D-His-OH, researchers can create peptides containing D-histidine, enabling studies on these unique properties [, ].
The key features of Boc-D-His-OH's structure involve several functional groups (1):
The D-configuration of histidine refers to the spatial arrangement of its side chain. In D-His, the amino group and the side chain are positioned on opposite sides of the central carbon atom compared to L-histidine.
A crucial reaction during SPPS is the removal of the Boc protecting group to unveil the free Nα-amino group of histidine. This is typically achieved using acidic conditions, such as a solution of trifluoroacetic acid (TFA) in dichloromethane [].
The deprotected Boc-D-His-OH can then react with another amino acid derivative, activated at its C-terminus, to form a peptide bond. This process is repeated sequentially to build the desired peptide chain [].
Boc-D-His-OH + TFA/DCM -> D-His-OH + Boc-(removed) + TFA/DCM